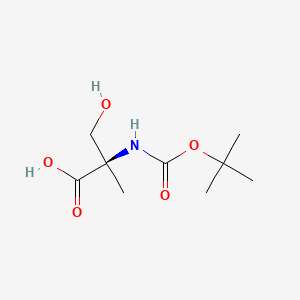

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid

Vue d'ensemble

Description

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid typically involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to protect the amino group of the amino acid, preventing it from reacting during subsequent synthetic steps .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The flow microreactor method allows for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane

Major Products Formed

Deprotection: The free amino acid

Substitution: Various substituted derivatives depending on the reagent used

Oxidation: The corresponding carbonyl compound

Applications De Recherche Scientifique

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein structure by providing protected amino acids for incorporation into peptides.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes.

Mécanisme D'action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization. This protection-deprotection strategy is crucial in multi-step organic synthesis, particularly in peptide synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of peptides and other organic compounds.

N-tert-Butoxycarbonyl-L-valine: A Boc-protected amino acid with a valine side chain, used in peptide synthesis.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is unique due to its specific structure, which includes a hydroxyl group and a methyl group on the same carbon atom. This unique structure allows for specific reactivity and functionalization possibilities that are not present in other Boc-protected amino acids .

Activité Biologique

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid, also known as N-Boc-alpha-methyl-D-serine, is a compound that has garnered attention in various biological and pharmacological studies. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: CHNO

- Molecular Weight: 219.23 g/mol

- CAS Number: 84311-18-2

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to modulate various biochemical pathways. It acts as a precursor in the synthesis of peptides and proteins, which are crucial for numerous physiological functions.

- Inhibition of Cell Proliferation: Research indicates that derivatives of this compound exhibit significant inhibitory effects on cell proliferation, particularly in cancer cell lines. For instance, studies have shown that certain analogs can inhibit the growth of triple-negative breast cancer (TNBC) cells, demonstrating a selective action that spares normal cells while targeting malignant ones .

- Antimicrobial Activity: The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL depending on the strain .

Case Studies

- In Vitro Studies on Cancer Cells:

- Antimicrobial Efficacy:

Data Tables

Propriétés

IUPAC Name |

(2R)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXDSRYWWYTPD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647169 | |

| Record name | N-(tert-Butoxycarbonyl)-2-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84311-18-2 | |

| Record name | N-(tert-Butoxycarbonyl)-2-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.